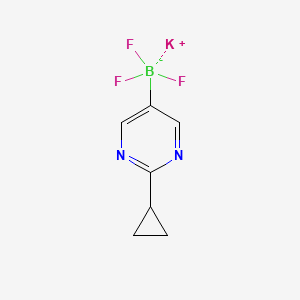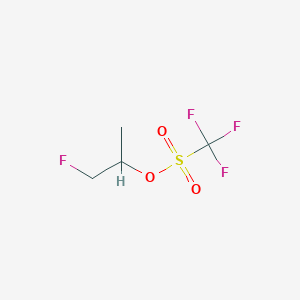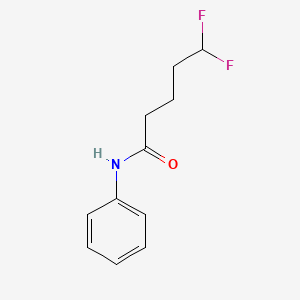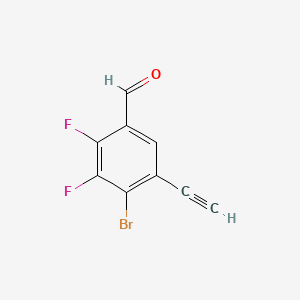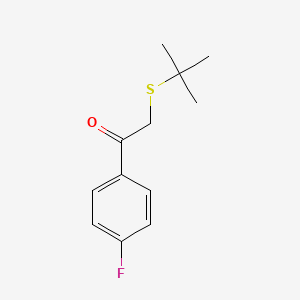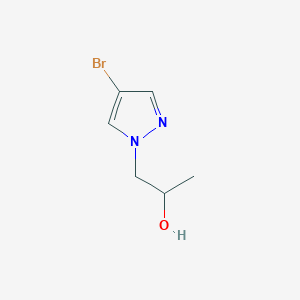![molecular formula C9H16O4 B13476027 4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid](/img/structure/B13476027.png)
4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid is an organic compound with the molecular formula C9H16O4 It is a derivative of butanoic acid, featuring a 2,2-dimethylpropanoyl group attached via an ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid typically involves esterification reactions. One common method is the reaction of butanoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield butanoic acid and 2,2-dimethylpropanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrolysis: Butanoic acid and 2,2-dimethylpropanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Applications De Recherche Scientifique
4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid involves its hydrolysis to release butanoic acid and 2,2-dimethylpropanol. These products can then participate in various biochemical pathways. For example, butanoic acid is a short-chain fatty acid that can influence metabolic processes and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic Acid: A simple carboxylic acid with similar metabolic pathways.
2,2-Dimethylpropanoyl Chloride: A reagent used in the synthesis of esters like 4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid.
4-[(2,2-Dimethylpropanoyl)amino]butanoic Acid: Another derivative with potential biological activity.
Uniqueness
This compound is unique due to its ester linkage, which allows it to act as a prodrug. This property can be exploited in drug development to improve the delivery and efficacy of active pharmaceutical ingredients.
Propriétés
Formule moléculaire |
C9H16O4 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropanoyloxy)butanoic acid |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)8(12)13-6-4-5-7(10)11/h4-6H2,1-3H3,(H,10,11) |
Clé InChI |
KRSRWPPFQTUCML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


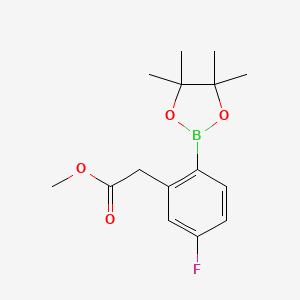
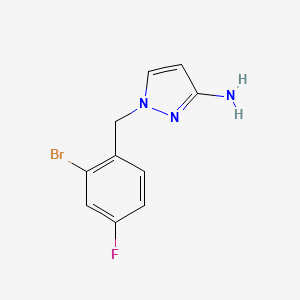

![N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B13475970.png)



